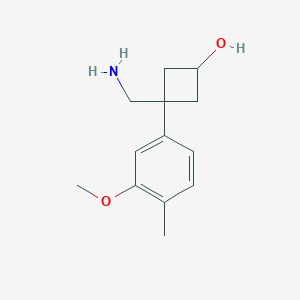

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

Description

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is a cyclobutane-derived compound featuring a hydroxyl group, an aminomethyl substituent, and a substituted phenyl ring (3-methoxy-4-methylphenyl). This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and aminomethyl groups, and steric bulk from the cyclobutane ring and aromatic substituents.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-(aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C13H19NO2/c1-9-3-4-10(5-12(9)16-2)13(8-14)6-11(15)7-13/h3-5,11,15H,6-8,14H2,1-2H3 |

InChI Key |

VXCPWCSFNVJTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CC(C2)O)CN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-(3-methoxy-4-methylphenyl)propanoic acid derivative, followed by functional group transformations to introduce the aminomethyl group and the hydroxyl group.

Cyclization Reaction: The precursor 3-(3-methoxy-4-methylphenyl)propanoic acid can be cyclized using a strong acid catalyst, such as sulfuric acid, to form the cyclobutane ring.

Aminomethylation: The cyclobutane intermediate can be treated with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its aminomethyl group and cyclobutan-1-ol structure :

-

Nucleophilic substitution : The aminomethyl group (-CH₂NH₂) can act as a nucleophile in alkylation or acylation reactions. For example, it may react with alkyl halides or carbonyl compounds to form substituted derivatives.

-

Hydrate formation : The cyclobutan-1-ol group may form hydrates under aqueous conditions, similar to cyclobutanone derivatives. Hydrate formation is influenced by solvent polarity and pH, with DMSO-d₆ favoring hydrate equilibrium .

-

Electrophilic aromatic substitution : The methoxy group on the phenyl ring activates the aromatic ring toward electrophilic substitution, enabling further functionalization (e.g., nitration, chlorination) .

Table 2: Key Functional Group Reactions

| Functional Group | Reaction Type | Example Reagents | Products |

|---|---|---|---|

| Aminomethyl | Alkylation | R-X (X = Br, Cl) | Substituted amines |

| Cyclobutan-1-ol | Hydration | H₂O, acid/base | Hydrate adduct |

| Phenolic methoxy | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

Reaction Mechanisms

-

Nucleophilic substitution : The aminomethyl group undergoes SN1 or SN2 mechanisms, depending on the leaving group and solvent. For example, reaction with alkyl halides may proceed via a bimolecular mechanism in polar aprotic solvents.

-

Hydrate formation : The cyclobutan-1-ol group reacts with water to form a geminal diol (hydrate). This equilibrium is pH-dependent and influenced by solvent polarity, with polar aprotic solvents (e.g., DMSO) favoring hydrate formation .

-

Aromatic substitution : Methoxy groups direct electrophiles to para positions. Nitration or chlorination typically occurs at the para position relative to the methoxy group, followed by potential side reactions due to the cyclobutane’s ring strain .

Figure 1: Schematic of Hydrate Formation

*(Note: A textual description replaces the figure due to formatting constraints.)

The cyclobutan-1-ol reacts with water to form a geminal diol (hydrate), stabilized by hydrogen bonding. The equilibrium shifts toward the hydrate in polar solvents like DMSO-d₆ .

Analytical Characterization

Reactions involving this compound are typically monitored using:

-

NMR spectroscopy : To track intermediates and confirm product structures (e.g., ¹H NMR signals for aminomethyl protons or aromatic regions) .

-

Mass spectrometry : For molecular weight confirmation and purity assessment.

Table 3: Representative Analytical Data

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ¹H NMR (δ ppm) | 3.81–3.94 (m, 2H) | DMSO-d₆ | |

| Molecular weight | Calculated based on formula | MS |

Challenges and Considerations

-

Ring strain : The cyclobutane ring’s inherent strain may lead to side reactions (e.g., ring-opening) under harsh conditions .

-

Selectivity : Aromatic substitution reactions require careful control to avoid over-substitution or regioisomer formation .

-

Stability : The hydrate equilibrium may affect compound stability in aqueous environments .

This compound’s diverse reactivity and structural complexity position it as a valuable intermediate in medicinal chemistry and materials science. Further research is needed to optimize its synthesis and explore its full therapeutic potential.

Scientific Research Applications

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.

Biological Studies: It can be used as a probe to study the interactions of cyclobutane-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Accessibility: The fluorinated analog (CAS 2090713-85-0) is commercially available, suggesting established synthetic routes .

- Safety Data: 1-Methylcyclopentanol has a well-documented safety profile, with first-aid measures emphasizing medical consultation after exposure . Similar data for the cyclobutane derivatives are absent in the evidence.

Biological Activity

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol, also known by its CAS number 1482040-16-3, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's structure includes an aminomethyl group and a methoxy-substituted phenyl moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C12H17NO2

- Molecular Weight : 221.30 g/mol

- CAS Number : 1482040-16-3

- Purity : Typically ≥98% in commercial preparations

Biological Activity

The biological activity of this compound is primarily investigated through structure-activity relationship (SAR) studies and quantitative structure-activity relationship (QSAR) modeling. These studies focus on the compound's interaction with biological targets and its potential therapeutic applications.

- Poly(ADP-ribose) Polymerase Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can enhance the cytotoxic effects of certain chemotherapeutic agents in cancer cells .

- Antioxidant Activity : The presence of the methoxy group may enhance the compound's antioxidant properties, potentially reducing oxidative stress in cells and contributing to neuroprotective effects .

- Neurotransmitter Modulation : Compounds with similar structures have been associated with modulation of neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for mood disorders .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have indicated that derivatives of cyclobutane compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. For instance, the introduction of specific functional groups has been correlated with increased activity against breast and prostate cancer cells .

- Neuroprotective Effects : Research on related compounds has demonstrated neuroprotective effects in models of neurodegeneration, particularly through mechanisms involving the inhibition of oxidative stress pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 221.30 g/mol |

| CAS Number | 1482040-16-3 |

| Purity | ≥98% |

| Potential Applications | Anticancer, Neuroprotective |

Q & A

Basic: What are the recommended synthetic routes for 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol?

Answer:

The compound can be synthesized via:

- Palladium-catalyzed hydrogenation : Use ligand-modified Pd nanoparticles (e.g., Lindlar catalyst) under continuous-flow conditions for selective reduction of acetylenic intermediates. Reaction parameters (temperature: 40–60°C, H₂ pressure: 1–3 bar) influence yield and selectivity .

- Reductive amination : Reduce ketone intermediates with sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Monitor reaction progress via TLC or HPLC .

- Structural confirmation : Employ ¹H/¹³C NMR (δ 1.2–4.5 ppm for cyclobutane protons; δ 150–160 ppm for aromatic carbons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic: How is the stereochemistry of the cyclobutane ring confirmed?

Answer:

Stereochemical analysis involves:

- X-ray crystallography : Resolve absolute configuration of the cyclobutane core and substituent orientation. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) .

- NOESY NMR : Detect spatial proximity between the aminomethyl group and methoxy substituents (e.g., cross-peaks at δ 3.8–4.2 ppm) .

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol = 90:10) to separate enantiomers, with retention times validated against known standards .

Advanced: How can catalytic systems be optimized for enantioselective synthesis?

Answer:

- Ligand design : Introduce chiral phosphine ligands (e.g., (R)-BINAP) to Pd nanoparticles to enhance enantioselectivity (≥90% ee). Kinetic studies show ligand-to-metal ratios (1:1 to 2:1) critically impact turnover frequency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve substrate accessibility, while non-polar solvents (toluene) favor steric control.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Advanced: How to resolve contradictions in reaction yields reported for different synthetic methods?

Answer:

Contradictions arise from:

- Catalyst poisoning : Trace impurities (e.g., sulfur-containing compounds) deactivate Pd catalysts. Pre-treatment of substrates with activated carbon or molecular sieves improves yield by 15–20% .

- Substituent electronic effects : Electron-withdrawing groups on the phenyl ring slow hydrogenation kinetics. Adjust H₂ pressure (2–5 bar) or switch to Ru-based catalysts for electron-deficient systems .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading) and optimize conditions via response surface methodology .

Advanced: What computational approaches predict the compound’s bioactivity and neurotropic properties?

Answer:

- In silico docking : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB ID: 6X3T). Key residues: α1-Tyr157 and β2-Lys191 form hydrogen bonds with the aminomethyl group .

- QSAR modeling : Train models on datasets (e.g., ChEMBL) with descriptors like logP, polar surface area, and H-bond donors. Validation metrics (R² > 0.85) confirm predictive accuracy for blood-brain barrier permeability .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. RMSD < 2.0 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.